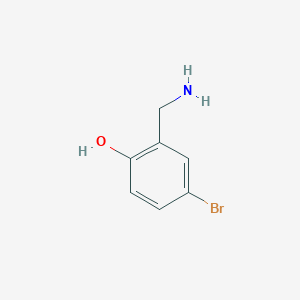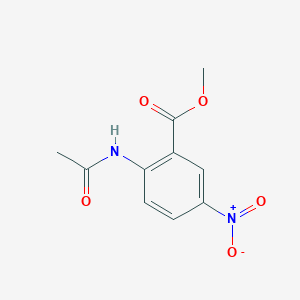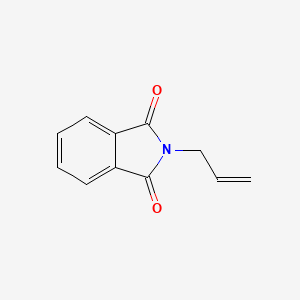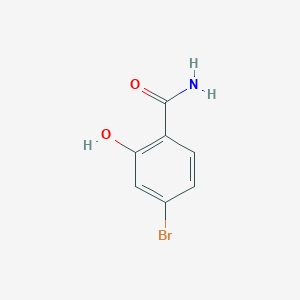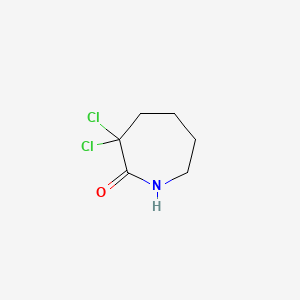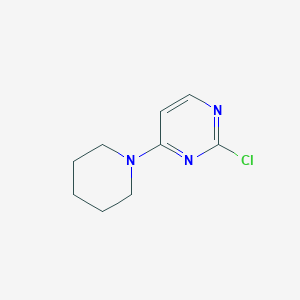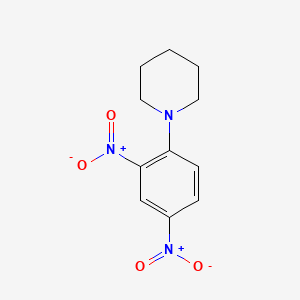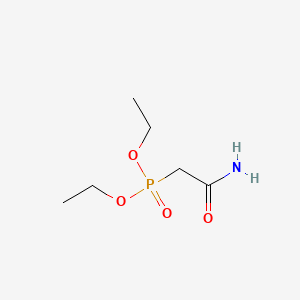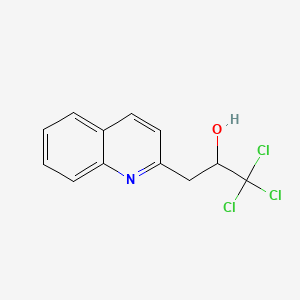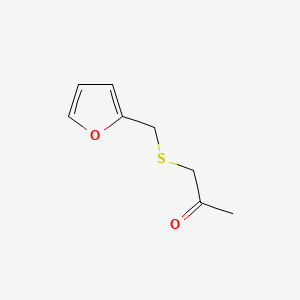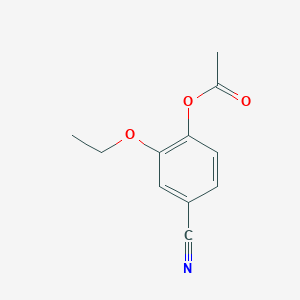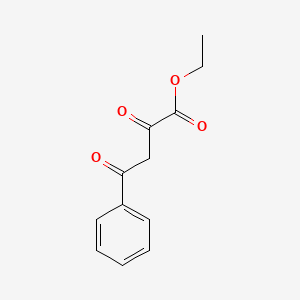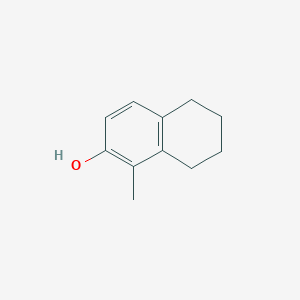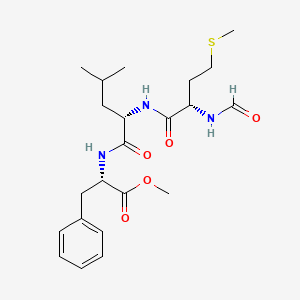
甲硫氨酰-亮氨酰-苯丙氨酸甲酯
描述
Formylmethionyl-leucyl-phenylalanine methyl ester (N-f-MLF-OMe) is a tripeptide with chemotactic properties, meaning it can induce the movement of cells, particularly human leukocytes, towards its concentration gradient. This peptide is related to the naturally occurring formyl-peptide and has been shown to possess biological activity towards human phagocytes, including chemotactic potency, without the need for a free carboxyl group, suggesting that the formyl group plays a crucial role in its activity .
Synthesis Analysis
The synthesis of N-f-MLF-OMe is not directly discussed in the provided papers. However, the enzymatic reduction of a related oxidized peptide, N-formyl-L-methionyl-sulfoxide-L-leucyl-L-phenylalanine, has been studied. This peptide can be reduced to a chemotactically active product using either a methionine sulfoxide peptide reductase from Escherichia coli or a neutrophil extract, indicating the potential for enzymatic synthesis and modification of such peptides .
Molecular Structure Analysis
The molecular structure of N-f-MLF-OMe has been characterized through precision adiabatic vacuum calorimetry, which provides information on the stability of the peptide over a wide temperature range. The peptide was found to be stable with no phase change, transformation, association, or thermal decomposition observed from 6 to 350 K . Additionally, heterochiral N-formyl methionyl peptides have been studied, revealing the crystal and molecular structures of related peptides, which can provide insights into the conformational preferences of such tripeptides .
Chemical Reactions Analysis
The chemical reactivity of N-f-MLF-OMe is not extensively covered in the provided papers. However, the enzymatic reduction of the oxidized form of a similar peptide suggests that N-f-MLF-OMe could potentially undergo similar enzymatic reactions, which could be relevant in biological systems where such peptides may be modified or degraded .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-f-MLF-OMe have been studied through the measurement of heat capacities, which are essential for understanding the thermodynamics of the peptide. The standard thermodynamic functions, including molar heat capacity, enthalpy, entropy, and Gibbs energy, were calculated over the temperature range from 0 to 350 K. The standard entropies of formation of the peptide at 298.15 K were also calculated, providing a comprehensive understanding of its thermodynamic properties .
科学研究应用
中性粒细胞激活和趋化
甲酰甲硫氨酰-亮氨酰-苯丙氨酸甲酯(FMLP-OMe)已被广泛研究其对中性粒细胞功能的影响。这种化合物能够激活人类中性粒细胞的多种功能,包括趋化、酶分泌和超氧化物生成。这与甲酰甲硫氨酰-亮氨酰-苯丙氨酸(FMLP)诱导的活动相当,表明其在中性粒细胞反应中具有强大的生物活性(Spisani et al., 1986)。
血液单核细胞的趋化反应
FMLP-OMe也被证明显著增强了对人类血液单核细胞的趋化活性,突显了不同细胞类型对趋化肽的不同反应。这对于理解免疫过程和炎症中细胞反应具有重要意义(Ho et al., 1978)。
在生物活性中的作用
研究表明,FMLP-OMe中的修饰,特别是在酰胺键处,可以对中性粒细胞功能产生选择性影响。这突显了特定分子结构在确定这类肽的生物活性中的关键作用(Spisani et al., 1996)。
热力学性质
已经测量了FMLP-OMe的标准热力学函数,为了解其在不同温度条件下的稳定性和行为提供了见解。这对于其在各种生化和药理研究中的潜在应用至关重要(Markin et al., 2014)。
受体结合见解
研究还深入探讨了FMLP-OMe在受体上的结合方式,特别是在中性粒细胞上。了解FMLP-OMe与中性粒细胞受体之间的相互作用对于理解其趋化和其他生物效应的机制至关重要(Toniolo et al., 1990)。
炎症反应
通过动物模型的研究,探讨了FMLP-OMe在诱导炎症反应中的作用。例如,在兔子的结肠内给予其,发现会产生结肠炎,这表明了其在炎症性肠病中的潜在作用以及趋化肽在黏膜防御机制中的重要性(Leduc & Nast, 1990)。
对生物活性的修饰效应
已进行了FMLP-OMe类似物的合成和研究,以研究修饰对生物活性的影响,特别是对人类中性粒细胞的影响。这些研究揭示了结构变化对趋化活性和其他功能的微妙影响,有助于我们理解肽-受体相互作用(Cavicchioni等,1996年)。
人类中性粒细胞的化学发光模式
已对这种肽对人类中性粒细胞的化学发光模式进行了研究。了解这些模式可以为了解FMLP-OMe及相关肽激活的细胞机制提供见解,这对基础科学和潜在临床应用都很重要(Dahlgren et al., 1985)。
膜结合及对白细胞的影响
进一步的研究包括检查FMLP-OMe及相关肽如何影响白细胞的运动和功能。这对于理解这些肽在免疫反应中的作用以及潜在的治疗剂开发至关重要(Cavalletti et al., 1984)。
属性
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDSTRQDCPIBEG-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984419 | |
| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formylmethionyl-leucyl-phenylalanine methyl ester | |
CAS RN |
65929-03-5 | |
| Record name | N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65929-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formylmethionyl-leucyl-phenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065929035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



